molecular formula C20H12ClN3O3 B12378889 Topoisomerase I inhibitor 13

Topoisomerase I inhibitor 13

Cat. No.: B12378889
M. Wt: 377.8 g/mol
InChI Key: BHJUPZMDECACLB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 13 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, and repair. By inhibiting this enzyme, the compound can interfere with the DNA processes, leading to cell death. This makes it a valuable agent in cancer treatment, as it can selectively target rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 13 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase I inhibitor 13 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Topoisomerase I inhibitor 13 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and apoptosis .

Properties

Molecular Formula

C20H12ClN3O3

Molecular Weight

377.8 g/mol

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-1-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C20H12ClN3O3/c21-15-7-5-12(11-17(15)24(26)27)6-8-18(25)20-19-14(9-10-22-20)13-3-1-2-4-16(13)23-19/h1-11,23H/b8-6+

InChI Key

BHJUPZMDECACLB-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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